![molecular formula C21H16BrN3OS B2462063 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219902-56-3](/img/no-structure.png)

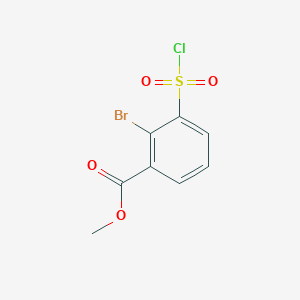

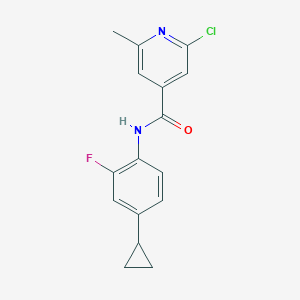

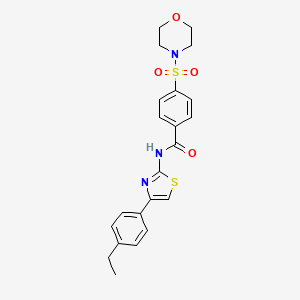

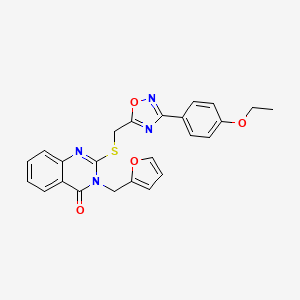

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

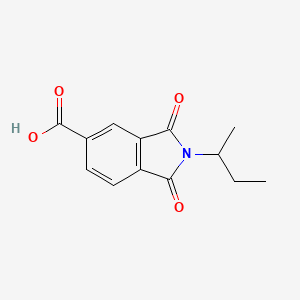

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16BrN3OS and its molecular weight is 438.34. The purity is usually 95%.

BenchChem offers high-quality 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Novel Derivatives :

- Abdel-Rahman, Awad, and Bakhite (1992) detailed the synthesis of novel tetrahydroquinolinothienopyrimidine derivatives, showcasing the chemical versatility and potential for creating new compounds with this chemical structure SYNTHESIS OF THIENOQUINOLINES. PART II. SYNTHESIS OF NOVEL TETRAHYDROQUINOLINO[3′,2′:4,5]THIENO[3,2-d]-PYRIMIDINE DERIVATIVES.

Antitumor Activity :

- Hafez and El-Gazzar (2017) synthesized new thienopyrimidine derivatives and evaluated their antitumor activity. They found that these compounds exhibited potent anticancer activity on various human cancer cell lines, comparable to doxorubicin, a standard chemotherapy drug Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives.

Synthesis and Reactions of Derivatives :

- Kinoshita et al. (1987) explored the synthesis and reactions of 2,3-dihydrothiazolopyrimidine derivatives, a process that can be instrumental in the development of new pharmaceuticals and chemicals Synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives.

Luminescent Heterotetracyclic Frameworks :

- Tomashenko, Novikov, and Khlebnikov (2017) synthesized new heterocyclic frameworks that are luminescent in solutions with high quantum yields. Such compounds could have applications in materials science and sensor technology NHC as the Guiding Factor in a Copper-Catalyzed Intramolecular C Arylation of Pyrrolylimidazolium Salts: Synthesis of Luminescent Heterotetracyclic Frameworks.

Antimicrobial Activity :

- Gad-Elkareem, Abdel-fattah, and Elneairy (2011) reported the synthesis of new thio-substituted ethyl nicotinate, thienopyridine, and pyridothienopyrimidine derivatives, some of which displayed significant in vitro antimicrobial activities Pyridine-2(1H)-thione in heterocyclic synthesis: synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives.

Synthesis of Novel Compounds with Potential Biological Activity :

- Lei, Wang, Xiong, and Lan (2017) established a rapid and green synthetic method for a morpholine derivative of thienopyrimidin, highlighting its potential as an intermediate in pharmaceuticals for inhibiting tumor necrosis factor alpha and nitric oxide Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.

Annulation of Pyrimidines to Thiophenes or Furans :

- Pokhodylo, Shyyka, Matiychuk, and Obushak (2015) developed a high-yield synthetic method for thienopyrimidine derivatives, which can be significant in pharmaceutical and organic chemistry research New Convenient Strategy for Annulation of Pyrimidines to Thiophenes or Furans via the One-pot Multistep Cascade Reaction of 1H-Tetrazoles with Aliphatic Amines.

Propriétés

Numéro CAS |

1219902-56-3 |

|---|---|

Nom du produit |

7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one |

Formule moléculaire |

C21H16BrN3OS |

Poids moléculaire |

438.34 |

Nom IUPAC |

7-(3-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H16BrN3OS/c22-16-7-3-6-14(10-16)17-12-27-19-18(17)23-21(24-20(19)26)25-9-8-13-4-1-2-5-15(13)11-25/h1-7,10,12H,8-9,11H2,(H,23,24,26) |

Clé InChI |

GCFBXBYXLUCWIY-UHFFFAOYSA-N |

SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461981.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2461991.png)

![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)

![1-heptyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2461994.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B2461995.png)

![5-Cyclopropyl-3-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2461996.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)